tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C13H23ClN2O3 and a molecular weight of 290.79 g/mol . It is used primarily in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The carbamate group may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: This compound has a similar structure but lacks the chloroacetyl group, which may result in different reactivity and applications.
tert-Butyl methyl(piperidin-4-yl)carbamate: Another similar compound, differing in the substitution pattern on the piperidine ring, which can affect its chemical properties and uses.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-4-6-16(7-5-10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVQUXXXBLWSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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